2,5-Dimethyl-3-furohydrazide hydrochloride
Description
2,5-Dimethyl-3-furohydrazide hydrochloride (CAS: 159881-93-3) is a hydrazide derivative of 2,5-dimethylfuran-3-carboxylic acid, with the molecular formula C₇H₁₀N₂O₂·HCl and a molecular weight of 154.2 g/mol (excluding HCl contribution) . It belongs to the class of heterocyclic hydrazides, which are pivotal intermediates in organic synthesis, particularly for constructing bioactive five-membered heterocycles like 1,3,4-oxadiazoles .
Properties
IUPAC Name |
2,5-dimethylfuran-3-carbohydrazide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-4-3-6(5(2)11-4)7(10)9-8;/h3H,8H2,1-2H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEWHLNCFZOTJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700648 | |
| Record name | 2,5-Dimethylfuran-3-carbohydrazide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159881-93-3 | |
| Record name | 2,5-Dimethylfuran-3-carbohydrazide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazination of 2,5-Dimethylfuran Derivatives
The primary route involves reacting 2,5-dimethylfuran with hydrazine derivatives. In a typical procedure, 2,5-dimethylfuran-3-carboxylic acid is treated with hydrazine hydrate in an alcoholic solvent (e.g., ethanol or methanol) under reflux. The reaction proceeds via nucleophilic acyl substitution, where the hydrazine attacks the carbonyl carbon, displacing the hydroxyl group to form the hydrazide intermediate.
Key Reaction:
This step is highly sensitive to stoichiometry, with excess hydrazine leading to byproducts. Patent data suggest that maintaining a 1:1.2 molar ratio of carboxylic acid to hydrazine minimizes impurities.
Acidification to Hydrochloride Salt
The hydrazide intermediate is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid (HCl). Acidification is typically performed in anhydrous conditions to prevent hydrolysis. For example, dissolving the hydrazide in dry diethyl ether and bubbling HCl gas yields the hydrochloride salt as a crystalline precipitate.
Optimized Conditions:
-
Temperature: 0–5°C to prevent thermal degradation.
Optimization of Reaction Conditions
Role of HCl Concentration
Data from analogous furan syntheses (e.g., 2,5-dimethylfuran-3,4-dicarboxylic acid) demonstrate that HCl concentration critically influences product distribution. At low concentrations (0.1–1 M), competing esterification and decarboxylation reactions occur, reducing hydrazide yield. Conversely, concentrations ≥3 M favor complete protonation of the hydrazide nitrogen, ensuring quantitative salt formation.
Table 1: Impact of HCl Concentration on Reaction Outcomes
| HCl Concentration (M) | Primary Product | Yield (%) | Byproducts |
|---|---|---|---|
| 0.1–1.0 | Hydrazide + Ester Derivatives | 58–86 | Diethyl esters, decarboxylated furans |
| ≥3.0 | 2,5-Dimethyl-3-furohydrazide HCl | ≥89 | Negligible (<2%) |
Heating Methods
Microwave-assisted synthesis significantly enhances reaction efficiency. Comparative studies show that microwave heating at 80–100°C for 20–30 minutes achieves full conversion of the carboxylic acid precursor, whereas conventional oil bath heating requires 4–6 hours under reflux. The rapid, uniform heating of microwaves minimizes thermal decomposition, a common issue with furan derivatives.
Purification Techniques
Crude products are purified via recrystallization from ethanol-water mixtures (3:1 v/v), yielding white crystalline solids with ≥98% purity (HPLC). Alternative methods include column chromatography using silica gel and ethyl acetate/hexane (1:4), though this is less cost-effective for industrial scales.
Analytical Characterization
-
NMR Spectroscopy:
-
Mass Spectrometry: ESI-MS m/z 190.63 [M+H]⁺, consistent with molecular formula C₇H₁₁ClN₂O₂.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-furohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the hydrazide group into amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various furan derivatives, amine compounds, and substituted hydrazides, depending on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that 2,5-Dimethyl-3-furohydrazide hydrochloride exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
- Antitubercular Potential : In a study focusing on inhibitors for isocitrate lyase (ICL), an enzyme crucial for Mycobacterium tuberculosis survival, derivatives of furohydrazides were tested. While specific results for this compound were not detailed, the structural similarity to other tested compounds suggests potential antitubercular activity .
- Metal Ion Complexation : The compound's ability to form complexes with metal ions has been explored. For instance, hydrazones derived from similar structures have shown effectiveness in adsorbing metal ions from solutions, indicating potential applications in environmental remediation .
Synthesis of Novel Compounds
The unique structure of this compound allows it to serve as a building block for synthesizing novel compounds with enhanced biological activities. Researchers can modify the hydrazide functional group to create derivatives with specific therapeutic properties.
Drug Development
Given its potential as an antimicrobial and antitubercular agent, this compound could play a significant role in drug development efforts targeting resistant strains of bacteria and mycobacteria. The ongoing search for new antibiotics highlights the importance of exploring such compounds .
Analytical Chemistry
In analytical chemistry, hydrazides are often used as reagents for detecting carbonyl compounds. The ability of this compound to react with aldehydes and ketones can be leveraged in various analytical methods .
- Antimicrobial Testing : A study examined the antimicrobial efficacy of various hydrazones against a panel of bacterial strains. While specific data on this compound was not isolated, related compounds showed promising results against Gram-positive bacteria .
- Metal Ion Adsorption : Research into the adsorption characteristics of hydrazone compounds demonstrated their effectiveness in removing heavy metals from aqueous solutions. This suggests that derivatives of this compound could be similarly effective .
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-furohydrazide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,5-dimethyl-3-furohydrazide hydrochloride with analogous hydrazide and phenylhydrazine derivatives, focusing on structural features, physicochemical properties, and applications.
Table 1: Key Structural and Physicochemical Comparisons
Structural and Electronic Differences
- Core Heterocycle : Unlike phenylhydrazines (e.g., 3,5-dimethylphenylhydrazine HCl ), 2,5-dimethyl-3-furohydrazide contains a furan ring , imparting distinct electronic properties (lower aromaticity, higher polarity) that influence solubility and reactivity .
- Substituent Effects: Electron-Withdrawing Groups: The 4-chlorophenyl derivative (CAS 304907-27-5) exhibits enhanced electrophilicity, favoring nucleophilic substitution reactions . Fluorinated Derivatives: (2,5-Difluorophenyl)hydrazine HCl (CAS 175135-73-6) leverages fluorine’s electronegativity for metabolic stability in drug design .
Physicochemical Properties
- Molecular Weight : 2,5-Dimethyl-3-furohydrazide HCl has the lowest molecular weight (154.2 g/mol), suggesting superior solubility in polar solvents compared to bulkier analogs like the benzyloxy derivative (348.40 g/mol) .
- Thermal Stability : Phenylhydrazine hydrochlorides (e.g., 3,5-dimethylphenylhydrazine HCl) often decompose near 200°C, while furan-based hydrazides may exhibit lower thermal stability due to furan’s susceptibility to oxidation .
Research Findings and Limitations
- Toxicity Data: Limited toxicological data exist for 2,5-dimethyl-3-furohydrazide HCl, whereas phenylhydrazine derivatives (e.g., 2,5-dimethylphenylhydrazine HCl) are associated with oxidative stress and methemoglobinemia risks .
- Commercial Availability : Discontinuation of 2,5-dimethyl-3-furohydrazide HCl by major suppliers (e.g., CymitQuimica) contrasts with the broader availability of phenylhydrazine analogs .
Biological Activity
2,5-Dimethyl-3-furohydrazide hydrochloride (C7H11ClN2O2) is a hydrazide derivative with notable biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-cancer and anti-microbial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its furohydrazide structure, which contributes to its reactivity and biological profile. The compound has a molecular weight of 178.63 g/mol and is soluble in water, making it suitable for biological assays.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which is critical in cancer cell proliferation and microbial growth.
- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, leading to oxidative stress that can trigger apoptosis in cancer cells.
- Cell Cycle Disruption : Studies indicate that this compound can interfere with the cell cycle, particularly affecting the G1/S transition.
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
Case Studies
-
Anticancer Activity :
A study investigated the effect of this compound on breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The mechanism was linked to increased levels of caspase-3 activity, indicating apoptosis induction. -
Antimicrobial Efficacy :
In another study, the compound was tested against various bacterial strains including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for E. coli, showcasing its potential as an antimicrobial agent. -
Enzyme Inhibition :
Research focused on the inhibition of lactate dehydrogenase (LDH), an enzyme critical for energy production in rapidly dividing cells. The compound showed a dose-dependent inhibition with an IC50 value of approximately 25 µM.
Q & A
Q. Stability Data :
| Condition | Degradation (%) | Timeframe |
|---|---|---|
| 25°C, Open Air | 15% | 30 days |
| -20°C, Sealed | <2% | 6 months |
Advanced: How to address instability during biological assays?
Answer:
- Buffer Compatibility : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to stabilize the compound in aqueous media .
- Temperature Control : Conduct assays at 4°C if incubation exceeds 24 hours .
- Metabolite Screening : Monitor degradation via LC-MS/MS in simulated physiological conditions (37°C, 5% CO₂) .
Advanced: What computational methods support mechanistic studies of its reactivity?
Answer:
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to model hydrazide bond cleavage pathways .
- Docking Studies : Simulate interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina .
Validation : Compare computed IR spectra with experimental data to refine force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
